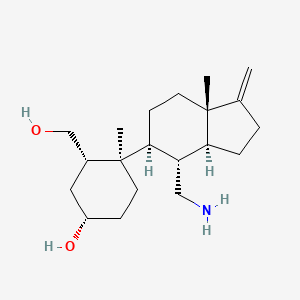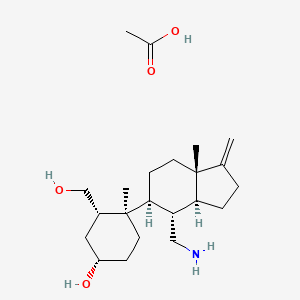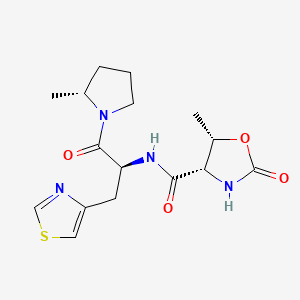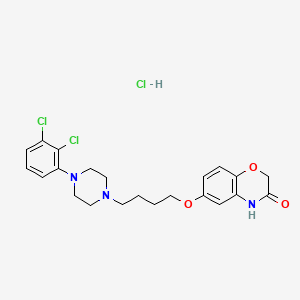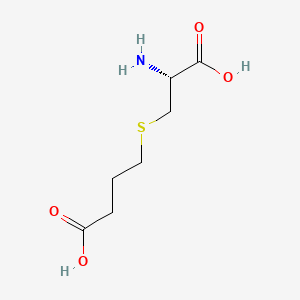
S-(3-Carboxypropyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “S-(3-Carboxypropyl)-L-cysteine” has been reported. For instance, copper catalysts immobilized on Poly(3-carboxypropyl)Thiophene have been synthesized and characterized using analytical and spectroscopic techniques . The copper catalytic platforms were used to investigate the catalytic activity for the cross-coupling reactions of organomagnesium reagents with acid chlorides .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “S-(3-Carboxypropyl)-L-cysteine” have been studied. For instance, copper catalytic platforms immobilized on Poly(3-carboxypropyl)Thiophene were used to investigate the catalytic activity for the cross-coupling reactions of organomagnesium reagents with acid chlorides .Aplicaciones Científicas De Investigación
Respiratory Medicine Applications : S-carboxymethyl-L-cysteine has found clinical applications in respiratory medicine, particularly as an expectorant in treating pulmonary conditions. Its metabolism exhibits complex interactions with intermediary metabolic pathways, influenced by polymorphic factors and circadian rhythms, which may explain the variability in therapeutic efficacy observed among different patients (Mitchell & Steventon, 2012).
Chemical Synthesis and Chromatography : The synthesis of S-(1-carboxyethyl)-L-cysteine and S-(1-carboxypropyl)-L-cysteine has been achieved, providing analytical data for their identification through chromatographic methods. These derivatives have distinct chromatographic behaviors, contributing to the field of analytical chemistry (Blarzino, Foppoli & Coccia, 1987).
Enzymatic Oxidative Deamination : L-aminoacid oxidase can oxidatively deaminate S-(1-carboxyethyl)-L-cysteine and S-(1-carboxypropyl)-L-cysteine, resulting in the formation of corresponding alpha-ketoacids. This enzymatic reaction demonstrates the potential of these compounds in studying amino acid metabolism and enzymatic processes (Foppoli, Coccia & Blarzino, 1986).
Nutritional Implications : L-Cysteine, as a semiessential amino acid, plays a crucial role in cellular homeostasis, including in the synthesis of reduced glutathione (GSH), hydrogen sulfide (H2S), and taurine. The nutritional and therapeutic applications of L-cysteine derivatives in improving health and treating diseases are significant (Yin et al., 2016).
Biotechnological Production : The biotechnological production of L-cysteine, particularly in Escherichia coli, has been enhanced through rational metabolic engineering. This approach involves dividing L-cysteine synthesis into modules (transport, sulfur, precursor, and degradation), thereby significantly improving the yield and efficiency of production, with applications in medicine, food, and other industries (Liu et al., 2018).
Mecanismo De Acción
Target of Action
S-(3-Carboxypropyl)-L-cysteine, also known as mono-(3-carboxypropyl) phthalate (MCPP), is a metabolite of phthalates . Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They interact with hormone synthesis, transport, and metabolism , affecting the hormone balance of the organism and altering the development and function of hormone-dependent structures within the nervous system .
Mode of Action
It is known that phthalates, including mcpp, interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level .
Biochemical Pathways
S-(3-Carboxypropyl)-L-cysteine is involved in the biosynthesis of diphthamide, a unique posttranslational modification on translation elongation factor 2 (EF2) in archaea and eukaryotes . The first step of this process involves the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to the histidine residue of EF2, forming a C-C bond . This step requires four proteins in eukaryotes, Dph1-Dph4 .
Pharmacokinetics
It is known that the compound is a metabolite of phthalates, which are widely used in industrial manufacturing as plasticizers . These chemicals can enter the body through various routes, including ingestion, inhalation, and dermal exposure .
Result of Action
Exposure to S-(3-Carboxypropyl)-L-cysteine and other phthalates has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . In addition, exposure to these chemicals can lead to decreased masculine behavior . Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of S-(3-Carboxypropyl)-L-cysteine. For instance, exposure to environmental chemicals such as air pollution and heavy metals has been linked to low bone mineral density . Moreover, gestational exposure to certain endocrine-disrupting chemicals, including S-(3-C
Propiedades
IUPAC Name |
4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNRNDFHINZLV-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)CSC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(3-Carboxypropyl)-L-cysteine | |
Q & A
Q1: How does CPC interact with CSE and what are the downstream effects on H2S synthesis?
A1: CPC acts as an inhibitor of CSE, a key enzyme involved in the production of H2S. Unlike the commonly used inhibitor propargylglycine (PPG), CPC's efficacy is not affected by the order of substrate addition. [] CPC inhibits both the γ-elimination reaction of cystathionine and H2S synthesis from cysteine. Specifically, it exhibits a Ki value of 180 ± 15 μm for H2S synthesis from cysteine. [] Structurally, the inhibition is attributed to the aminoacrylate intermediate formed from CPC, which binds to CSE. This interaction was elucidated through a 2.5 Å resolution crystal structure of human CSE complexed with the CPC-derived intermediate. [] By targeting CSE, CPC effectively reduces transsulfuration flux, diminishing the transfer of sulfur from methionine to glutathione (GSH) by 80-90% as observed in cell studies. [] Importantly, CPC demonstrates selectivity for CSE, sparing other enzymes directly or indirectly involved in H2S biogenesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


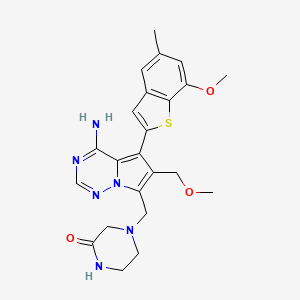



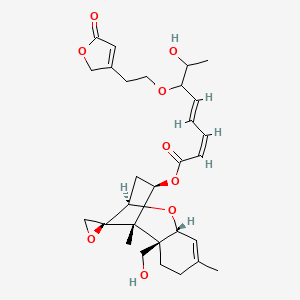
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
